Cas no 80826-86-4 (3,5-Dimethyl-4-iodophenol)

3,5-Dimethyl-4-iodophenol structure
3,5-Dimethyl-4-iodophenol structure
Product Name:3,5-Dimethyl-4-iodophenol
Número CAS:80826-86-4
MF:C8H9IO
Megavatios:248.060934782028
MDL:MFCD00174284
CID:60261
PubChem ID:2736264
Update Time:2024-10-27

3,5-Dimethyl-4-iodophenol Propiedades químicas y físicas

Nombre e identificación

    • 3,5-Dimethyl-4-Iodophenol
    • 4-Iodo-3,5-dimethylphenol
    • 4-iodo-2,6-dimethylphenol
    • 4-Iodo-3,5-dimethyl-phenol
    • 2-Jod-5-hydroxy-m-xylol
    • 4-hydroxy-2,6-dimethylphenyl iodide
    • 4-Jod-3,5-dimethyl-phenol
    • PubChem19272
    • 4-Iodo-3,5-xylenol
    • 3,5-Xylenol,4-iodo-
    • Phenol,4-iodo-3,5-dimethyl-
    • RMJZLNUEDDXELD-UHFFFAOYSA-N
    • SBB058946
    • 3,5-DIMETHYL-4-IODO PHENOL
    • VZ25831
    • SY018291
    • ST2405842
    • AB0002185
    • ST51043283
    • X5963
    • A9967
    • MFCD00174284
    • DTXSID40371241
    • AS-5188
    • CS-M3254
    • 80826-86-4
    • FT-0641780
    • AC-6609
    • SCHEMBL282435
    • AKOS005145861
    • 3,5-Dimethyl-4-iodophenol; 4-Iodo-3,5-dimethylphenol
    • 3,5-Xylenol, 4-iodo- (6CI)
    • 4-Iodo-3,5-dimethylphenol (ACI)
    • DB-022091
    • 3,5-Dimethyl-4-iodophenol
    • MDL: MFCD00174284
    • Renchi: 1S/C8H9IO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3
    • Clave inchi: RMJZLNUEDDXELD-UHFFFAOYSA-N
    • Sonrisas: IC1C(C)=CC(O)=CC=1C

Atributos calculados

  • Calidad precisa: 247.97000
  • Masa isotópica única: 247.97
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 0
  • Complejidad: 104
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 20.2
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 5
  • Xlogp3: 2.9

Propiedades experimentales

  • Color / forma: 固体
  • Denso: 1.7±0.1 g/cm3
  • Punto de fusión: 129-133 °C
  • Punto de ebullición: 293℃ at 760 mmHg
  • Punto de inflamación: 131℃
  • índice de refracción: 1.629
  • PSA: 20.23000
  • Logp: 2.61360
  • Sensibilidad: Light Sensitive
  • Disolución: 未确定
  • Presión de vapor: 0.0±0.6 mmHg at 25°C

3,5-Dimethyl-4-iodophenol Información de Seguridad

3,5-Dimethyl-4-iodophenol Datos Aduaneros

  • Código HS:2908199090
  • Datos Aduaneros:

    中国海关编码:

    2908199090

    概述:

    HS:2908199090 其他酚及酚醇的仅含卤素取代基的衍生物及其盐 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

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3,5-Dimethyl-4-iodophenol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Potassium iodide ,  Potassium iodate Solvents: Methanol ,  Water
Referencia
Stereospecific syntheses of 2-alkyl and 2-phenyl substituted 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acids
Lu, Yixin; Schiller, Peter W., Synthesis, 2001, (11), 1639-1644

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Calcium carbonate ,  Benzyltrimethylammonium dichloroiodate Solvents: Methanol ,  Dichloromethane
Referencia
Halogenation using quaternary ammonium polyhalides. V. Iodination of phenols by use of benzyltrimethylammonium dichloroiodate(1-)
Kajigaeshi, Shoji; Kakinami, Takaaki; Yamasaki, Hiromichi; Fujisaki, Shizuo; Kondo, Manabu; et al, Chemistry Letters, 1987, (11), 2109-12

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  10 - 20 °C; 1 h, 5 °C; 5 °C → 0 °C
1.2 Reagents: Potassium iodide Catalysts: Potassium periodate ;  0 - 15 °C; 30 min, 0 °C; 2 h, 10 °C; overnight, 20 °C
1.3 Reagents: Sodium pyrosulfite ;  20 °C; 30 min, rt
Referencia
Development of an asymmetric hydrogenation route to (S)-N-Boc-2,6-dimethyltyrosine
Praquin, Celine F. B.; de Koning, Pieter D.; Peach, Philip J.; Howard, Roger M.; Spencer, Sarah L., Organic Process Research & Development, 2011, 15(5), 1124-1129

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Potassium iodide ,  Potassium iodate Solvents: Methanol ,  Water ;  0 °C; overnight, 0 °C → rt
Referencia
Novel Ligands Lacking a Positive Charge for the δ- and μ-Opioid Receptors
Schiller, Peter W.; Berezowska, Irena; Nguyen, Thi M.-D.; Schmidt, Ralf; Lemieux, Carole; et al, Journal of Medicinal Chemistry, 2000, 43(4), 551-559

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Iodine ,  Oxygen Catalysts: Cupric nitrate Solvents: Water ;  1 atm, rt; 2.5 h, 80 °C
Referencia
A green catalytic method for selective synthesis of iodophenols via aerobic oxyiodination under organic solvent-free conditions
Xin, Hongchuan; Hu, Liangning; Yu, Jianqiang; Sun, Wenshou; An, Zengjian, Catalysis Communications, 2017, 93, 1-4

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Potassium iodide ,  Potassium iodate Solvents: Methanol
Referencia
Stereospecific synthesis of (2S)-2-methyl-3-(2',6'-dimethyl-4'-hydroxyphenyl)propionic acid (Mdp) and its incorporation into an opioid peptide
Lu, Y.; Weltrowska, G.; Lemieux, C.; Chung, N. N.; Schiller, P. W., Bioorganic & Medicinal Chemistry Letters, 2001, 11(3), 323-325

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium iodide ,  Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Solvents: Acetonitrile ;  1.5 h, rt
Referencia
Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate
Hajipour, Abdol Reza; Adibi, Hadi, Journal of Chemical Research, 2004, (4), 294-295

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Iodine ,  Oxygen Catalysts: Sodium nitrite ,  Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water ;  8 h, 20 °C
Referencia
Aerobic oxyiodination of activated aromatics using HCl/NaNO2/I2
Wang, Kaiyang; Wang, Xinliang; Zhang, Guofu; Liang, Xinmiao, Jingxi Huagong, 2009, 26(7), 715-719

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Sulfuric acid ,  Ammonium iodide Solvents: Ethyl acetate ;  60 °C; 6 h, 60 °C
Referencia
Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization
Song, Song; Sun, Xiang; Li, Xinwei; Yuan, Yizhi; Jiao, Ning, Organic Letters, 2015, 17(12), 2886-2889

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Potassium iodate Solvents: Methanol ,  Water ;  30 min, 0 °C
Referencia
Modified o-methyl-substituted IBX: room temperature oxidation of alcohols and sulfides in common organic solvents
Moorthy, Jarugu Narasimha; Singhal, Nidhi; Senapati, Kalyan, Tetrahedron Letters, 2008, 49(1), 80-84

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Iodine ,  Oxygen Catalysts: Nitric acid Solvents: 1,2-Dichloroethane ,  Water ;  0.5 h, 0.1 MPa, 20 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Referencia
Metal-free catalytic aerobic oxyiodination of organic molecules activated by HNO3
Wang, Kaiyang; Wang, Xinliang; Liang, Xinmiao, Jingxi Huagong, 2009, 26(10), 1032-1035

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide ,  Potassium iodide Solvents: Methanol ,  Water ;  30 min, rt; 8 h, rt
1.2 Reagents: Sodium thiosulfate
Referencia
Mild and efficient oxy-iodination of alkynes and phenols with potassium iodide and tert-butyl hydroperoxide
Rajender Reddy, K.; Venkateshwar, M.; Uma Maheswari, C.; Santhosh Kumar, P., Tetrahedron Letters, 2010, 51(16), 2170-2173

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Potassium iodide ,  Hydrogen peroxide Catalysts: Sodium dodecyl sulfate Solvents: Water ;  2 h, 303 °C
1.2 Reagents: Hexadecyltrimethylammonium bromide Solvents: Water
Referencia
Selectivity enhancement of aromatic halogenation reactions at the micellar interface: effect of highly ionic media
Samant, Bhupesh S.; Bhagwat, Sunil S., Monatshefte fuer Chemie, 2012, 143(7), 1039-1044

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide ,  Ammonium iodide Solvents: Acetic acid ,  Water ;  6 h, rt
Referencia
Eco-friendly oxyiodination of aromatic compounds using ammonium iodide and hydrogen peroxide
Narender, N.; Reddy, K. Suresh Kumar; Mohan, K. V. V. Krishna; Kulkarni, S. J., Tetrahedron Letters, 2007, 48(35), 6124-6128

3,5-Dimethyl-4-iodophenol Preparation Products

3,5-Dimethyl-4-iodophenol Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:80826-86-4)3,5-Dimethyl-4-iodophenol
Número de pedido:A9967
Estado del inventario:in Stock
Cantidad:25g/100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 18:19
Precio ($):155.0/603.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:80826-86-4)3,5-Dimethyl-4-iodophenol
A9967
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):155.0/603.0